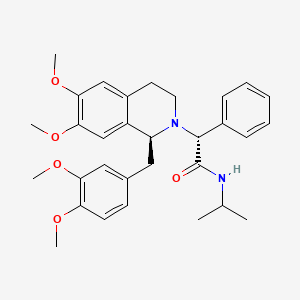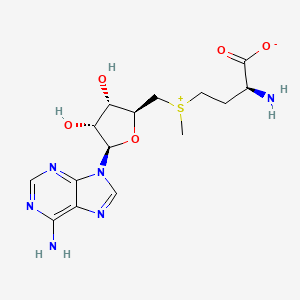
Ketodoxapram, (R)-
Übersicht
Beschreibung
Ketodoxapram, (R)- is a complex organic compound with significant potential in various scientific fields. This compound features a morpholinone ring, which is a nitrogen-containing heterocycle, and a pyrrolidinyl group, making it a unique structure with diverse chemical properties.
Wissenschaftliche Forschungsanwendungen
Ketodoxapram, (R)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
Target of Action
Ketodoxapram, also known as AHR-5955, ®-, primarily targets the TASK-1 channel . The TASK-1 channel has been identified as a potential target for the therapy of atrial fibrillation (AF). It is almost exclusively expressed in the atria and is significantly upregulated in AF patients .
Mode of Action
Ketodoxapram interacts with its primary target, the TASK-1 channel, by inhibiting it . This inhibition is thought to play a crucial role in the shortening of the atrial action potential observed during AF .
Biochemical Pathways
The inhibition of the TASK-1 channel by Ketodoxapram affects the biochemical pathways involved in atrial fibrillation. By inhibiting the TASK-1 channel, Ketodoxapram can potentially terminate AF and restore sinus rhythm (SR) .
Pharmacokinetics
Ketodoxapram exhibits a longer terminal half-life (t1/2) of 1.71 hours and a higher maximal concentration (Cmax; 4,604 ng/ml) compared to its parent compound, Doxapram . It also shows a reduced crossing of the blood-brain barrier (BBB), as indicated by a lower brain-to-plasma ratio .
Result of Action
The molecular and cellular effects of Ketodoxapram’s action are primarily seen in its strong inhibitory effects on the TASK-1 channel . This inhibition leads to changes in the atrial action potential, which can potentially terminate AF and restore SR .
Action Environment
The action, efficacy, and stability of Ketodoxapram can be influenced by various environmental factors. For instance, the compound’s ability to cross the BBB can affect its distribution within the body . Furthermore, its pharmacokinetic properties, such as its half-life and maximal concentration, can also be influenced by factors such as the route of administration and the presence of other drugs .
Biochemische Analyse
Biochemical Properties
Ketodoxapram, ®-, and its parent compound doxapram have shown strong inhibitory effects on TASK-1 and TASK-3 channels . These channels are almost exclusively expressed in the atria and play a crucial role in the shortening of the atrial action potential observed during AF .
Cellular Effects
In a porcine model of AF, Ketodoxapram, ®-, led to a significantly reduced AF burdens comparable to doxapram . This suggests that Ketodoxapram, ®-, could influence cell function, particularly in relation to cell signaling pathways associated with AF.
Molecular Mechanism
The molecular mechanism of action for Ketodoxapram, ®-, involves its strong inhibitory effects on TASK-1 and TASK-3 channels . These channels are potassium channels, and their inhibition can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Ketodoxapram, ®-, has a longer terminal half-life (t1/2) of 1.71 hours and a higher maximal concentration (Cmax; 4,604 ng/ml) compared to doxapram . This suggests that the effects of Ketodoxapram, ®-, may persist for a longer period in laboratory settings.
Dosage Effects in Animal Models
In animal models, specifically pigs, Ketodoxapram, ®-, was administered at a dosage of 1 mg/kg . The effects of this dosage led to a significant reduction in AF burdens, comparable to the effects of doxapram .
Metabolic Pathways
Doxapram is metabolized in the liver with primary action from cytochrome P450 (CYP450), resulting in the formation of Ketodoxapram, ®- .
Transport and Distribution
The brain-to-plasma ratio for Ketodoxapram, ®-, is 0.12, hinting at a reduced crossing of the blood-brain barrier (BBB) for Ketodoxapram, ®- . This suggests that the transport and distribution of Ketodoxapram, ®-, within cells and tissues may be limited.
Subcellular Localization
Given its inhibitory effects on TASK-1 and TASK-3 channels, which are located in the cell membrane , it can be inferred that Ketodoxapram, ®-, may also localize to the cell membrane to exert its effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ketodoxapram, (R)- typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance efficiency and cost-effectiveness. This often involves the use of continuous-flow reactors, which allow for better control over reaction parameters and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Ketodoxapram, (R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and molecular oxygen.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with different properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Morpholinone: A simpler analog with a similar core structure but lacking the pyrrolidinyl group.
4-(2-Aminophenyl)-3-morpholinone: Another analog with an aminophenyl group instead of the pyrrolidinyl group.
Uniqueness
The uniqueness of Ketodoxapram, (R)- lies in its complex structure, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-[2-[(3R)-1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl]ethyl]morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCHHQQQMSDZLP-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H](C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415394-63-6 | |
| Record name | AHR-5955, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415394636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AHR-5955, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQK98P3YRK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical half-life of doxapram in humans?
A1: Following intravenous administration in healthy volunteers, the mean half-life of doxapram ranged from 2.4 to 4.1 hours, with an average of 3.4 hours during the 4-12 hour period post-administration. [] This indicates that it takes approximately 3-4 hours for the concentration of doxapram in the bloodstream to decrease by half.
Q2: How is doxapram metabolized in the human body?
A2: Doxapram undergoes extensive metabolism in the body. Less than 5% of an intravenous dose is excreted unchanged in urine within 24 hours. [] While the exact metabolic pathways are not fully elucidated in the provided research, one significant metabolite, AHR 5955, has been identified in plasma at levels comparable to doxapram itself and exhibits a similar half-life. [] Further research is needed to fully characterize the metabolic fate of doxapram.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














